4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde
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Overview
Description
4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, and nitro groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-(Benzyloxy)-benzaldehyde followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of concentrated nitric acid and sulfuric acid for nitration .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like bromine and concentrated acids.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products:
Oxidation: 4-(Benzyloxy)-3-bromo-5-nitrobenzoic acid
Reduction: 4-(Benzyloxy)-3-bromo-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific diseases.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-nitrobenzaldehyde
- 4-(Benzyloxy)-3-bromo-2-nitrobenzaldehyde
Comparison: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C14H10BrNO4 |
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Molecular Weight |
336.14 g/mol |
IUPAC Name |
3-bromo-5-nitro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
CGPWXVZEYPGPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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